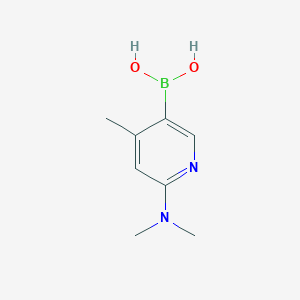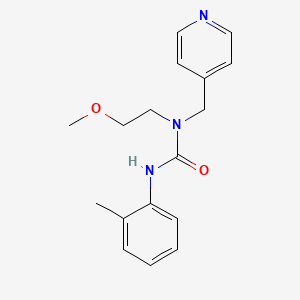
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound contains a 3,4-dimethoxyphenyl moiety, which is a common structure in many bioactive compounds2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide”. However, compounds with similar structures have been synthesized through various methods3. For instance, a 2,4-diarylquinoline derivative was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes3.Molecular Structure Analysis
The molecular structure of “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is not directly available. However, the structure of a related compound, (3,4-Dimethoxyphenyl)acetonitrile, has been reported4. It has a linear formula of (CH3O)2C6H3CH2CN4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide”. However, similar compounds have been involved in various chemical reactions. For instance, (3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” are not directly available. However, a related compound, (3,4-Dimethoxyphenyl)acetonitrile, has a molecular weight of 177.20, a boiling point of 171-178 °C/10 mmHg, and a melting point of 62-63.5 °C4.Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Research involving the synthesis of related compounds, such as those with triazolopyridazine and pyridazinone moieties, highlights their antiproliferative activity against various cell lines. For instance, the study by Ilić et al. (2011) demonstrates the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives on endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).
Structural Characterization and Crystallography
The work of Kranjc et al. (2012) on the crystal structures of benzamide derivatives provides critical insights into the molecular interactions and stability of such compounds. This structural information is vital for drug design and the development of therapeutics, offering a foundation for understanding how similar compounds might interact at the molecular level (Kranjc et al., 2012).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of related benzamide derivatives for antimicrobial and antioxidant properties, as discussed by Talupur et al. (2021), suggest that compounds with similar structures may also exhibit such activities. This opens up research avenues in developing new antimicrobial and antioxidant agents for various applications (Talupur et al., 2021).
Medicinal Chemistry and Drug Development
Several studies focus on the design and synthesis of compounds with specific pharmacological targets. For example, the work by Norman et al. (1996) explores substituted benzamides as potential neuroleptic agents by examining their binding to dopamine and serotonin receptors. This research highlights the potential of structurally similar compounds in the development of treatments for neurological disorders (Norman et al., 1996).
Safety And Hazards
The safety and hazards of “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” are not known. However, a related compound, (3,4-Dimethoxyphenyl)acetonitrile, is classified as Acute Tox. 4 Oral and Skin Irrit. 2, indicating that it may be harmful if swallowed and may cause skin irritation5.
Orientations Futures
There is no specific information available on the future directions of “2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide”. However, compounds with similar structures have shown potential in various fields. For instance, 2,4-diarylquinolines have been proven to be especially important because of their potential biological activity6. They have found many applications in functional material chemistry6.
Propriétés
IUPAC Name |
2-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-11-9-15(14-20(19)32-2)17-10-12-22(29)27(26-17)13-5-8-21(28)25-18-7-4-3-6-16(18)23(24)30/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRXMTDKCJIFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809981.png)
![1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2809985.png)


![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)
![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)